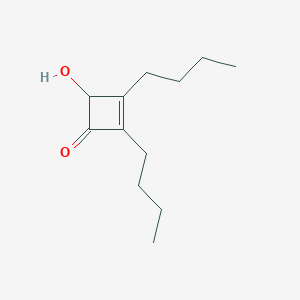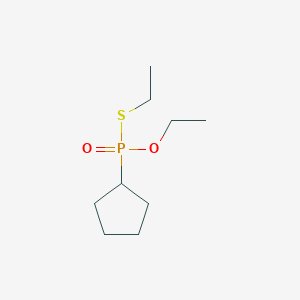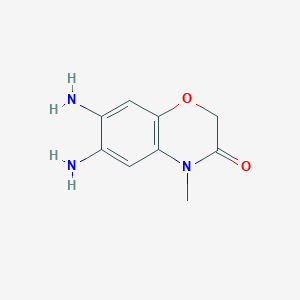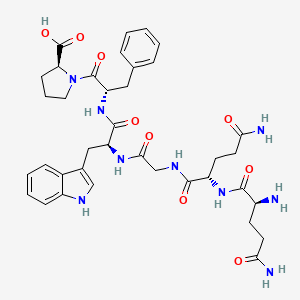
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- is a complex peptide composed of multiple amino acids Each of these amino acids plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- involves the stepwise addition of each amino acid to form the peptide chain. This process typically employs solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support. The reaction conditions often include the use of coupling reagents like HBTU or DIC, and protecting groups such as Fmoc to prevent unwanted reactions .
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as E. coli, to produce the peptide in large quantities. The peptide is then purified using techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tryptophan and phenylalanine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the peptide.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- has several applications in scientific research:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration due to its amino acid composition.
Industry: Utilized in the development of biomaterials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- involves its interaction with specific molecular targets and pathways. For instance, L-Proline is known to play a role in collagen synthesis, which is crucial for maintaining the structural integrity of tissues. The peptide may also interact with receptors and enzymes involved in cellular signaling, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
L-Proline: A single amino acid involved in collagen synthesis and protein structure.
L-Glutamine: An amino acid important for nitrogen metabolism and immune function.
L-Tryptophan: A precursor to serotonin, involved in mood regulation.
L-Phenylalanine: A precursor to tyrosine, involved in neurotransmitter synthesis.
Uniqueness
L-Proline, L-glutaminyl-L-glutaminylglycyl-L-tryptophyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s combination of amino acids allows it to participate in diverse biological processes and makes it a valuable tool in scientific research.
Properties
CAS No. |
173856-34-3 |
|---|---|
Molecular Formula |
C37H47N9O9 |
Molecular Weight |
761.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C37H47N9O9/c38-24(12-14-30(39)47)33(50)44-26(13-15-31(40)48)34(51)42-20-32(49)43-27(18-22-19-41-25-10-5-4-9-23(22)25)35(52)45-28(17-21-7-2-1-3-8-21)36(53)46-16-6-11-29(46)37(54)55/h1-5,7-10,19,24,26-29,41H,6,11-18,20,38H2,(H2,39,47)(H2,40,48)(H,42,51)(H,43,49)(H,44,50)(H,45,52)(H,54,55)/t24-,26-,27-,28-,29-/m0/s1 |
InChI Key |
SLAZVFHOVMGWNK-CISYKLKFSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


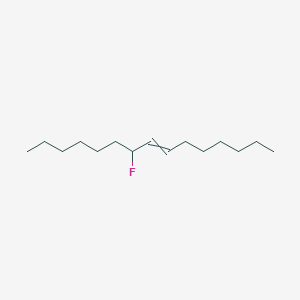
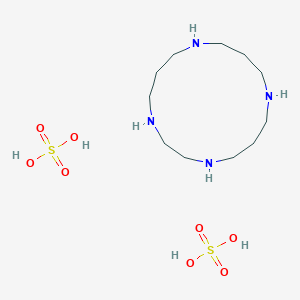
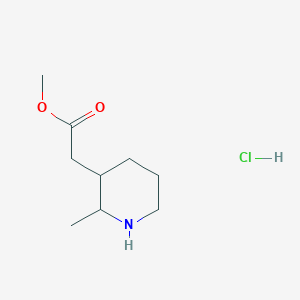
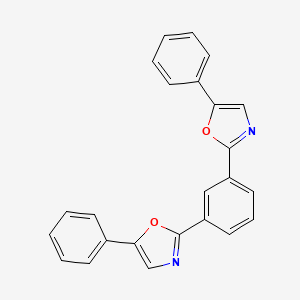
silane](/img/structure/B14272223.png)

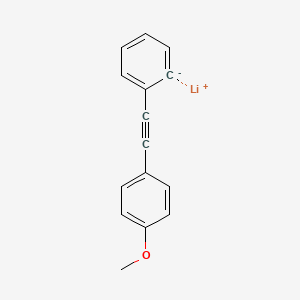
![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
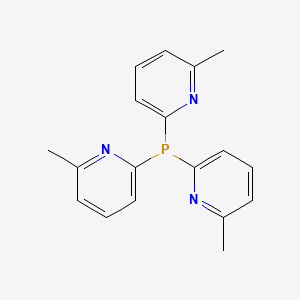
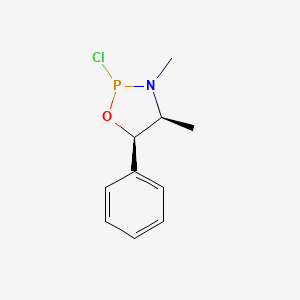
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)
